The compound 2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide; hydrochloride, commonly known as anamorelin, is a synthetic small molecule that acts as a selective agonist of the ghrelin/growth hormone secretagogue receptor. It is primarily under investigation for its potential therapeutic applications in treating cancer cachexia and anorexia, particularly in patients suffering from non-small-cell lung carcinoma.
Anamorelin is classified as a dipeptide analog and falls under the broader category of peptides and analogs. It is characterized by its unique structure, which includes a piperidine ring, an indole moiety, and several functional groups that contribute to its biological activity. The compound's chemical formula is with a molecular weight of approximately 546.716 g/mol .
The synthesis of anamorelin involves multiple steps that typically include the formation of the piperidine ring, the introduction of the benzyl and indole groups, and the incorporation of various functional groups such as amides and dimethylamino functionalities.
Technical Details:
Anamorelin's structure features several key components:
The compound has the following structural data:
Anamorelin undergoes various chemical reactions typical of amides and piperidines, including:
Technical Details:
These reactions are generally studied under controlled laboratory conditions to assess stability and reactivity, which are critical for its development as a pharmaceutical agent.
Anamorelin exerts its effects primarily through interaction with the ghrelin/growth hormone secretagogue receptor (GHSR). Upon binding to this receptor, it mimics the action of ghrelin, leading to:
Clinical studies have shown that anamorelin significantly increases plasma levels of growth hormone and insulin-like growth factor 1 without adversely affecting other hormonal levels such as cortisol or insulin .
Relevant Data:
The compound has an elimination half-life of approximately 6–7 hours in humans, indicating its pharmacokinetic profile suitable for therapeutic use .
Anamorelin is primarily investigated for:
Research continues into its efficacy and safety profile, particularly in clinical settings involving patients with significant weight loss due to cancer .
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3